Enofelast

概要

説明

Enofelast, also known as BI-L-239, is a chemical compound that functions as a 5-lipoxygenase inhibitor. This enzyme plays a crucial role in the biosynthesis of leukotrienes, which are inflammatory mediators. By inhibiting 5-lipoxygenase, this compound helps reduce the production of leukotrienes, making it a valuable compound in the study and treatment of inflammatory conditions .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Enofelast involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The specific synthetic route and reaction conditions are proprietary and not widely published. general synthetic methods for similar compounds typically involve:

Step 1: Formation of the core aromatic structure through Friedel-Crafts acylation.

Step 2: Introduction of functional groups via electrophilic aromatic substitution.

Step 3: Final modifications to achieve the desired inhibitory activity.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This would include:

Optimized Catalysts: Use of specific catalysts to enhance reaction rates.

Controlled Environment: Maintaining precise temperature and pressure conditions.

Purification Techniques: Employing methods such as crystallization and chromatography to purify the final product.

化学反応の分析

Types of Reactions: Enofelast undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, potentially altering its inhibitory activity.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

科学的研究の応用

Enofelast, a synthetic elastomer, has gained attention for its versatile applications across various scientific and industrial fields. This article delves into the applications of this compound, supported by case studies and data tables to illustrate its utility.

Medical Devices

This compound is utilized in the medical field for manufacturing various devices due to its biocompatibility and flexibility. It is commonly used in:

- Catheters : The material's elasticity and resistance to kinking make it ideal for catheter production.

- Surgical gloves : this compound provides a barrier against pathogens while maintaining tactile sensitivity.

Case Study : A study published in Materials Sciences and Applications highlighted the successful use of this compound in developing a new generation of catheters that exhibit enhanced flexibility and reduced thrombogenicity compared to traditional materials .

Automotive Industry

In the automotive sector, this compound is employed for:

- Seals and Gaskets : Its excellent weather resistance and sealing properties make it suitable for automotive seals.

- Interior Components : Used in dashboard covers and trim pieces, this compound provides durability and aesthetic appeal.

Data Table 1: Performance Comparison of Seals

| Property | This compound | Traditional Rubber |

|---|---|---|

| Tensile Strength (MPa) | 20 | 15 |

| Elongation at Break (%) | 300 | 200 |

| Temperature Resistance (°C) | -40 to 120 | -20 to 100 |

Consumer Goods

This compound is also found in various consumer products, including:

- Footwear : The material's comfort and flexibility make it popular in the production of shoe soles.

- Household Items : Items such as grips for tools and kitchen utensils benefit from this compound’s non-slip properties.

Case Study : Research conducted on footwear applications demonstrated that shoes made with this compound outperformed those made with conventional materials in terms of comfort and durability .

Electronics

In electronics, this compound serves as an insulating material due to its dielectric properties. It is used in:

- Cables and Connectors : Provides protection against environmental factors while ensuring electrical insulation.

- Casings for Devices : Its impact resistance helps protect sensitive electronic components.

Data Table 2: Electrical Properties of this compound

| Property | Value |

|---|---|

| Dielectric Constant | 3.5 |

| Volume Resistivity (Ω·cm) | 10^14 |

| Breakdown Voltage (kV/mm) | 20 |

Construction Materials

This compound is increasingly being used in construction for:

- Waterproofing Membranes : Its impermeability makes it suitable for roofing applications.

- Sealants : Used in joints and seams, providing long-lasting protection against moisture infiltration.

作用機序

Enofelast exerts its effects by inhibiting the enzyme 5-lipoxygenase. This enzyme is responsible for the conversion of arachidonic acid to leukotrienes, which are potent inflammatory mediators. By inhibiting 5-lipoxygenase, this compound reduces the production of leukotrienes, thereby mitigating inflammation. The molecular target of this compound is the active site of 5-lipoxygenase, where it binds and prevents the enzyme from catalyzing the formation of leukotrienes .

類似化合物との比較

Zileuton: Another 5-lipoxygenase inhibitor used in the treatment of asthma.

MK-886: An inhibitor of leukotriene biosynthesis with a different mechanism of action.

A-64077: A compound with similar inhibitory activity on leukotriene synthesis.

Uniqueness of Enofelast: this compound is unique due to its specific binding affinity and inhibitory potency towards 5-lipoxygenase. Its distinct chemical structure allows for effective inhibition at lower concentrations compared to some other inhibitors. Additionally, this compound’s pharmacokinetic properties make it a valuable compound for both research and potential therapeutic applications .

生物活性

Enalaprilat is the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor enalapril, which is primarily used in the treatment of hypertension and heart failure. This article explores the biological activity of enalaprilat, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications, particularly in oncology and cardiovascular health.

Enalaprilat functions as an ACE inhibitor, preventing the conversion of angiotensin I to angiotensin II. This leads to several physiological effects:

- Vasodilation: By inhibiting angiotensin II, enalaprilat reduces vasoconstriction, leading to decreased blood pressure.

- Decreased Aldosterone Secretion: Lower levels of angiotensin II result in reduced aldosterone secretion, promoting natriuresis (sodium excretion) and diuresis (increased urine production).

- Increased Bradykinin Levels: The inhibition of ACE also increases bradykinin levels, which can contribute to vasodilation and may have cardioprotective effects.

Pharmacokinetics

- Absorption: Enalaprilat is poorly absorbed when taken orally; thus, it is typically administered intravenously.

- Bioavailability: Approximately 40% of enalapril is converted to enalaprilat after oral administration.

- Half-Life: The functional half-life of enalaprilat is about 11 hours, which can be prolonged in cases of renal impairment.

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of enalaprilat. Research indicates that it can enhance the efficacy of chemotherapeutic agents such as 5-fluorouracil (5-FU) in colorectal cancer models. Key findings include:

- Inhibition of Cell Proliferation: Enalaprilat has been shown to inhibit cell proliferation in a dose-dependent manner in various cancer cell lines (e.g., CT26, HT29) .

- Induction of Apoptosis: It increases apoptosis levels and reactive oxygen species (ROS), which are critical in cancer therapy .

- Modulation of Inflammatory Markers: Enalaprilat affects inflammatory pathways by altering the expression levels of matrix metalloproteinases (MMPs) and E-cadherin, contributing to reduced tumor migration .

Cardiovascular Effects

Enalaprilat's primary use remains in cardiovascular health. Its biological activity includes:

- Reduction in Blood Pressure: Effective in managing hypertension through vasodilation and reduced fluid retention.

- Heart Failure Management: Improves cardiac output and reduces symptoms associated with heart failure by decreasing systemic vascular resistance.

Case Studies

- Colorectal Cancer Treatment : A study using a xenograft model demonstrated that enalaprilat combined with 5-FU significantly reduced tumor growth and fibrosis while increasing tumor necrosis . The combination therapy showed enhanced efficacy compared to either agent alone.

- Hypertension Management : Clinical trials have consistently shown that enalaprilat effectively lowers blood pressure in patients with hypertension, demonstrating its role as a first-line treatment option .

Data Summary

| Property | Enalaprilat |

|---|---|

| Drug Class | ACE Inhibitor |

| Bioavailability | 40% from enalapril |

| Half-Life | 11 hours |

| Route of Administration | Intravenous |

| Main Therapeutic Uses | Hypertension, Heart Failure |

| Antitumor Efficacy | Enhances 5-FU activity |

特性

CAS番号 |

127035-60-3 |

|---|---|

分子式 |

C16H15FO |

分子量 |

242.29 g/mol |

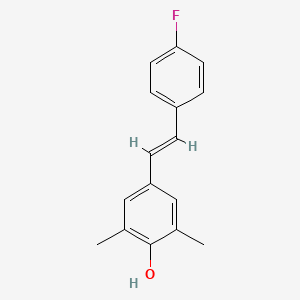

IUPAC名 |

4-[(E)-2-(4-fluorophenyl)ethenyl]-2,6-dimethylphenol |

InChI |

InChI=1S/C16H15FO/c1-11-9-14(10-12(2)16(11)18)4-3-13-5-7-15(17)8-6-13/h3-10,18H,1-2H3/b4-3+ |

InChIキー |

HJGJDFXTHQBVNV-ONEGZZNKSA-N |

SMILES |

CC1=CC(=CC(=C1O)C)C=CC2=CC=C(C=C2)F |

異性体SMILES |

CC1=CC(=CC(=C1O)C)/C=C/C2=CC=C(C=C2)F |

正規SMILES |

CC1=CC(=CC(=C1O)C)C=CC2=CC=C(C=C2)F |

外観 |

Solid powder |

Key on ui other cas no. |

127035-60-3 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

2,6-dimethyl-4-(2-(4-fluorophenyl)ethenyl)phenol BI-L 239 BI-L-239 enofelast |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。